4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE
Overview
Description
4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting α-haloketones with thiourea under acidic conditions.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the phenylethylamine group. This can be done using nucleophilic substitution reactions where the thiazole ring reacts with phenylethylamine in the presence of a base.
Methylation: The final step involves the methylation of the thiazole ring to introduce the methyl group at the 4-position. This can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: It is used in studies to understand the biological activities of thiazole derivatives, including their antimicrobial and antiviral properties.
Chemical Biology: The compound serves as a tool to study the interactions of thiazole derivatives with biological macromolecules.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in cancer cell proliferation. It binds to the active site of these enzymes, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, the compound may interact with DNA and RNA, affecting their synthesis and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines: These compounds exhibit similar antitumor activities and are not subject to multidrug resistance.
2-Amino-4-methyl-5-phenylethyl substituted thiazoles: These compounds share structural similarities and exhibit similar biological activities.
Uniqueness
4-METHYL-5-{2-[(2-PHENYLETHYL)AMINO]-13-THIAZOL-4-YL}-13-THIAZOL-2-AMINE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to inhibit specific cancer cell lines and its potential use in medicinal chemistry make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-methyl-5-[2-(2-phenylethylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S2/c1-10-13(21-14(16)18-10)12-9-20-15(19-12)17-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVFAQBZKAENO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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